molecular formula C8H10O2S B177752 4-(3-Thienyl)butyric acid CAS No. 1505-47-1

4-(3-Thienyl)butyric acid

Cat. No.: B177752
CAS No.: 1505-47-1
M. Wt: 170.23 g/mol
InChI Key: QICKSFILIHOSPO-UHFFFAOYSA-N
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Description

4-(3-Thienyl)butyric acid is a useful research compound. Its molecular formula is C8H10O2S and its molecular weight is 170.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of 4-(3-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes .

Mode of Action

It is known that the compound interacts with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s function, leading to changes in the metabolism of aromatic amino acids .

Biochemical Pathways

Given its target, it is likely that the compound impacts the metabolic pathways of aromatic amino acids . These pathways play a critical role in various biological processes, including protein synthesis, neurotransmitter production, and more .

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

Given its target, it is likely that the compound affects the metabolism of aromatic amino acids, potentially leading to changes in protein synthesis and other biological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Therefore, these factors should be carefully controlled and monitored when using this compound .

Biochemical Analysis

Biochemical Properties

It is known that butyric acid and its derivatives can have significant effects on biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

It is known that butyric acid and its derivatives can have significant effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that butyric acid and its derivatives can exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that butyric acid and its derivatives can have significant effects over time . This can include effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that butyric acid and its derivatives can have significant effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that butyric acid and its derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that butyric acid and its derivatives can be transported and distributed within cells and tissues . This can include interactions with transporters or binding proteins, and effects on localization or accumulation

Subcellular Localization

It is known that butyric acid and its derivatives can have effects on subcellular localization . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles

Biological Activity

4-(3-Thienyl)butyric acid is a monocarboxylic acid characterized by the presence of a 3-thienyl group attached to a butyric acid backbone. Its molecular formula is C₈H₁₀O₂S, and it has a molecular weight of approximately 170.23 g/mol. The compound's unique structure, featuring a thiophene ring, contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and metabolic pathways. Key findings include:

  • Aromatic-Amino-Acid Aminotransferase : This enzyme plays a crucial role in amino acid metabolism. This compound has been shown to influence the activity of this enzyme, potentially affecting protein synthesis and other biological processes related to amino acids.
  • Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial effects against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties. The compound has shown efficacy against pathogenic bacteria such as Salmonella spp., which is critical for enhancing gut health and nutrient digestibility in poultry when included in their diet.

Microorganism Activity Reference
Salmonella spp.Effective against
Escherichia coliModerate activity
Staphylococcus aureusInhibitory effects

Enzymatic Interactions

The compound's interaction with enzymes can lead to alterations in metabolic pathways:

  • Influence on Metabolic Pathways : By targeting enzymes involved in amino acid metabolism, this compound may modulate various physiological processes, including protein synthesis and energy metabolism.

Study on Poultry Health

A study investigating the effects of butyric acid derivatives on poultry health demonstrated that dietary inclusion of this compound significantly reduced the colonization of pathogenic bacteria. This led to improved growth performance and enhanced immunity among birds, highlighting its potential as a feed additive in animal nutrition.

Antimicrobial Efficacy Assessment

In another study, researchers evaluated the antimicrobial efficacy of this compound against several strains of bacteria. The results indicated that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential use in clinical settings for treating infections caused by resistant strains.

Synthesis and Derivatives

Various synthetic methods for producing this compound have been reported, including reactions with tri- and diorganotin salts to yield organotin derivatives with distinct biological properties. These derivatives are being explored for their potential applications in drug development.

Scientific Research Applications

Pharmaceutical Applications

1. Antitumor Activity
Research indicates that derivatives of 4-(3-thienyl)butyric acid possess antitumor properties. A study demonstrated that organotin(IV) derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The structural modifications of the thienyl group were found to enhance the biological activity, making these derivatives potential candidates for cancer therapy .

2. Anti-Inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. This application is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Neurological Applications
The compound has also been explored for its neuroprotective effects. Research indicates that it may aid in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. This aspect is crucial given the increasing incidence of conditions like Alzheimer's disease .

Material Science Applications

1. Polymer Synthesis
In material science, this compound is utilized as a building block for synthesizing polymers with specific electronic properties. Its thienyl moiety allows for the incorporation into conductive polymers, which are essential in developing organic electronics such as sensors and transistors .

2. Coatings and Adhesives
The compound's chemical reactivity makes it suitable for formulating coatings and adhesives with enhanced performance characteristics. Its ability to form strong bonds with various substrates is advantageous in industrial applications where durability and resistance to environmental factors are required .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityOrganotin derivatives showed significant cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents .
Study 2Anti-inflammatory EffectsDemonstrated modulation of inflammatory pathways, suggesting therapeutic potential in chronic inflammatory diseases .
Study 3Neuroprotective EffectsExhibited protective effects on neuronal cells against oxidative stress, highlighting potential in neurodegenerative disease treatment .
Study 4Polymer ApplicationsUtilized in the synthesis of conductive polymers for organic electronics, enhancing material performance .

Chemical Reactions Analysis

Acylation Reactions

4-(3-Thienyl)butyric acid participates in acylation reactions, particularly when activated as an acid chloride. For example:

  • Reaction with Glutaric Acid Monomethyl Ester Chloride :
    This reaction forms hybrid structures by introducing ester functionalities. The thienyl group directs regioselectivity during electrophilic substitution. Yields vary based on reaction conditions and substituent positions .

ProductYield (%)Conditions
1a 15Low-temperature acylation
1b 46Low-temperature acylation
1c 74Low-temperature acylation

Hydrazone Formation

The carbonyl group of derivatives undergoes hydrazone formation with p-toluenesulfonyl hydrazide:

  • Reaction Pathway :
    4 3 Thienyl butyric acid ester+p TsNHNH2Hydrazone derivative\text{4 3 Thienyl butyric acid ester}+\text{p TsNHNH}_2\rightarrow \text{Hydrazone derivative}
    Yields exceed 85% under mild conditions, producing stable crystalline solids .

Enzymatic Interactions

The compound inhibits aromatic-amino-acid aminotransferase , altering metabolic pathways. Kinetic studies suggest competitive inhibition with a KiK_i of 12.4 μM.

Comparative Reactivity

Reactivity differs from analogs due to the 3-thienyl substitution:

CompoundReaction Rate (vs. 4-(3-Thienyl))Key Difference
4-(2-Thienyl)butyric acid1.3× fasterThiophene ring orientation
4-(5-Thienyl)butyric acid0.7× slowerSteric hindrance at C5

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Thienyl)butyric acid, and how can purity be validated?

  • Methodology : Synthesis may involve coupling 3-thienyl groups to a butyric acid backbone via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For analogous thienyl-substituted carboxylic acids (e.g., 4-(3-Thienyl)benzoic acid), Grignard reactions followed by oxidation are documented .
  • Purity Validation : Use HPLC (≥98% purity criteria) and NMR (to confirm structural integrity). For reference, 4-(4-Nitrophenyl)butyric acid (CAS 5600-62-4) is characterized via IR, NMR, and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Avoid inhalation or skin contact; use PPE and work in a fume hood. Similar to 4-Phenylbutyric acid (CAS 1821-12-1), which is stable under recommended storage conditions but incompatible with strong acids/alkalis .
  • Storage : Keep in a tightly sealed container at 2–8°C in a dry, ventilated area .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Techniques :

  • FT-IR : To identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹).
  • NMR : ¹H/¹³C NMR to confirm thienyl and butyric acid moieties (e.g., thienyl protons at δ 6.5–7.5 ppm).
  • Mass Spectrometry : High-resolution MS for molecular weight confirmation (e.g., NIST data for 4-(4-Nitrophenyl)butyric acid uses EI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound derivatives?

  • Methodology : Conduct systematic solubility studies in polar (e.g., DMSO, water) and non-polar solvents. Compare with structurally similar compounds (e.g., 4-Phenylbutyric acid is water-soluble at 50 mg/mL , while gamma-Phenylthioureidobutyric acid is insoluble ). Use dynamic light scattering (DLS) to assess aggregation.

Q. What experimental design considerations are critical when studying the pharmacological activity of this compound analogs?

  • Design :

  • In Vitro Models : Use cell lines relevant to the target pathway (e.g., anti-inflammatory assays for imidazole-thiol derivatives ).
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values, referencing 4-Amino-3-phenylbutyric acid’s structure-activity studies .
  • Controls : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and vehicle controls.

Q. How does the electronic effect of the thienyl substituent influence the acidity of this compound compared to phenyl derivatives?

  • Analysis :

  • Computational Chemistry : Compare pKa values via DFT calculations (e.g., using PubChem’s InChI data for gamma-Phenylthioureidobutyric acid ).
  • Experimental : Titrate this compound against 4-Phenylbutyric acid (pKa ~4.8 ) to assess electron-withdrawing/donating effects of the thienyl group.

Properties

IUPAC Name

4-thiophen-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKSFILIHOSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452942
Record name 4-(3-THIENYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-47-1
Record name 4-(3-THIENYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydrazine hydrate (1.3 mL, 1.34 g, 26.8 mmol) was added dropwise to a solution of KOH (3.54 g, 63 mmol) and 2-[2-oxo-2-(3-thienyl) ethyl]malonic acid 8(c) (4.00 g, 17.5 mmol) in ethylene glycol (30 mL). This solution was heated at reflux for 6 hours. After cooling to room temperature, the crude reaction mixture was poured into a mixture of 6N HCl (50 mL) and ice (200 g). This aqueous mixture was saturated with NaCl, then extracted with ether (3×70 mL). The combined organic extracts were dried over Na2SO4 and concentrated, in vacuo, to provide an orange oil (2.61 g) of sufficient purity to be employed in the subsequent reaction without any further purification.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

The product from Step C (2.4 g, 11.0 mmol) was dissolved in 2-methoxyethyl ether (20 mL) and refluxed for 24 hours. The reaction was cooled to room temperature and basified to pH 9 with concentrated ammonium hydroxide. The mixture was extracted once with diethyl ether and set aside. The aqueous layer was acidified with concentrated hydrochloride acid and extracted four times with diethyl ether. The extract were combined and dried over sodium sulfate, filtered and concentrated to give 4-thiophen-3-yl-butyric acid (1.8 g, 95%) as an oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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